[(2S,3R,4S,5R,6R)-4,5-diacetyloxy-6-(acetyloxymethyl)-2-[2-(acetyloxymethyl)phenoxy]oxan-3-yl] benzoate
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Overview
Description
[(2S,3R,4S,5R,6R)-4,5-diacetyloxy-6-(acetyloxymethyl)-2-[2-(acetyloxymethyl)phenoxy]oxan-3-yl] benzoate is a derivative of tremuloidin, a phenolic glycoside found in the roots and bark of trembling aspen (Populus tremuloides). This compound is known for its potential biological activities, including anti-inflammatory and antioxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tremuloidin tetraacetate typically involves the acetylation of tremuloidin. This process can be carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is usually conducted at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
The use of continuous flow reactors could enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
[(2S,3R,4S,5R,6R)-4,5-diacetyloxy-6-(acetyloxymethyl)-2-[2-(acetyloxymethyl)phenoxy]oxan-3-yl] benzoate can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using reagents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the acetate groups.
Common Reagents and Conditions
Oxidation: Lead tetraacetate in acetic acid or benzene.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Cleavage products such as aldehydes or ketones.
Reduction: Alcohol derivatives.
Substitution: Substituted phenolic glycosides.
Scientific Research Applications
[(2S,3R,4S,5R,6R)-4,5-diacetyloxy-6-(acetyloxymethyl)-2-[2-(acetyloxymethyl)phenoxy]oxan-3-yl] benzoate has several scientific research applications:
Chemistry: Used as a model compound for studying acetylation and oxidation reactions.
Biology: Investigated for its potential anti-inflammatory and antioxidant properties.
Medicine: Potential therapeutic agent for conditions involving oxidative stress and inflammation.
Industry: Could be used in the development of natural product-based pharmaceuticals and cosmetics.
Mechanism of Action
The mechanism of action of tremuloidin tetraacetate involves its ability to inhibit key signaling pathways. For instance, it has been shown to inhibit ERK and p38 phosphorylation, which are involved in inflammatory responses. Additionally, it suppresses COX-2 expression and upregulates HO-1 expression, contributing to its anti-inflammatory and antioxidant effects .
Comparison with Similar Compounds
Similar Compounds
Salicin: Another phenolic glycoside found in willow bark with anti-inflammatory properties.
Tremulacin: A related compound found in trembling aspen with similar biological activities.
Uniqueness
[(2S,3R,4S,5R,6R)-4,5-diacetyloxy-6-(acetyloxymethyl)-2-[2-(acetyloxymethyl)phenoxy]oxan-3-yl] benzoate is unique due to its specific acetylated structure, which may enhance its stability and bioavailability compared to its non-acetylated counterparts. This structural modification can also influence its reactivity and interaction with biological targets .
Properties
CAS No. |
18449-66-6 |
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Molecular Formula |
C28H30O12 |
Molecular Weight |
558.536 |
IUPAC Name |
[(2S,3R,4S,5R,6R)-4,5-diacetyloxy-6-(acetyloxymethyl)-2-[2-(acetyloxymethyl)phenoxy]oxan-3-yl] benzoate |
InChI |
InChI=1S/C28H30O12/c1-16(29)34-14-21-12-8-9-13-22(21)38-28-26(40-27(33)20-10-6-5-7-11-20)25(37-19(4)32)24(36-18(3)31)23(39-28)15-35-17(2)30/h5-13,23-26,28H,14-15H2,1-4H3/t23-,24-,25+,26-,28-/m1/s1 |
InChI Key |
ZNRCPWOJCJKPQU-JBMSBTKCSA-N |
SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=CC=CC=C2COC(=O)C)OC(=O)C3=CC=CC=C3)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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